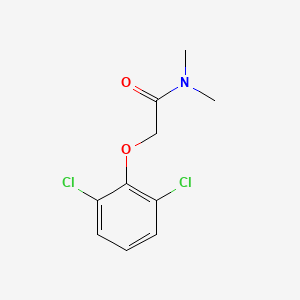

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide

Description

Properties

IUPAC Name |

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-13(2)9(14)6-15-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMPKCSMQVXTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide CAS 1623649-15-9

An In-Depth Technical Guide on 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide (CAS 1623649-15-9) is Not Feasible at This Time Due to Lack of Publicly Available Scientific Data.

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Analysis of this compound (CAS 1623649-15-9)

A thorough investigation into the publicly available scientific and technical literature for the compound this compound, identified by CAS number 1623649-15-9, has revealed a significant lack of in-depth data required to construct a comprehensive technical guide or whitepaper as requested.

While the compound is listed by several chemical suppliers, the available information is limited to its basic chemical identity.

Summary of Available Information:

A structured search of scientific databases, patent repositories, and chemical supplier technical data sheets has yielded the following limited information:

| Property | Data | Source |

| CAS Number | 1623649-15-9 | Sigma-Aldrich, AA Blocks[1] |

| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | Sigma-Aldrich, AA Blocks[1] |

| Molecular Weight | 248.11 g/mol | ChemSrc[2] |

| Synonyms | This compound | AChemBlock |

Information Gap Analysis:

The core requirements for an in-depth technical guide necessitate a substantial body of research that is currently not available in the public domain for this specific molecule. The following critical areas lack any discernible data:

-

Synthesis and Manufacturing Processes: No detailed synthetic routes, optimization studies, or large-scale manufacturing protocols have been published.

-

Physicochemical Properties: Beyond the basic formula and molecular weight, there is no data on solubility, pKa, logP, crystal structure, or stability.

-

Mechanism of Action: There are no published studies investigating the biological targets or pharmacological effects of this compound.

-

Pharmacokinetics and Pharmacodynamics: Data on absorption, distribution, metabolism, excretion (ADME), and the dose-response relationship of the compound are absent.

-

Toxicology and Safety Profile: No safety data, including acute or chronic toxicity studies, has been made publicly available.[1]

-

Therapeutic or Industrial Applications: There are no patents or research articles suggesting a potential use for this compound in any field.

Conclusion and Recommendation:

Given the current state of publicly accessible information, it is not possible to provide a scientifically rigorous and valuable technical guide on this compound. The creation of such a document, including experimental protocols, data interpretation, and mechanistic diagrams, would require foundational research to be conducted and published.

For researchers, scientists, and drug development professionals interested in this molecule, the path forward would involve initiating primary research to establish its fundamental properties and potential activities. This would include:

-

De novo synthesis and characterization.

-

In vitro screening against various biological targets.

-

Physicochemical property determination.

-

Initial safety and toxicity assessments.

Until such data becomes available, any attempt to create an in-depth guide would be speculative and would not meet the standards of scientific integrity and trustworthiness required for your field. We will continue to monitor the scientific literature and will revisit this topic should new information emerge.

References

[1] AA Blocks. Safety Data Sheet - this compound. Sigma-Aldrich. This compound | 1623649-15-9. [2] ChemSrc. This compound | 1623649-15-9.

Sources

An In-depth Technical Guide to the Solubility of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide, a compound of interest to researchers, scientists, and professionals in drug development. The document is structured to offer not just data, but a foundational understanding of the principles governing its solubility, alongside practical, field-proven methodologies for its determination.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API) like this compound, its solubility profile in various organic solvents is a critical determinant of its lifecycle, from synthesis and purification to formulation and bioavailability.[1] A thorough understanding of its solubility is paramount for efficient process development, ensuring consistent quality, and achieving desired therapeutic outcomes.

This compound is a derivative of 2,6-dichlorophenoxyacetic acid.[2][3] The introduction of the N,N-dimethylacetamide moiety significantly alters the physicochemical properties of the parent molecule, influencing its polarity, hydrogen bonding capacity, and ultimately, its solubility in different media. This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The solubility of this compound in a given organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.

Molecular Structure Analysis of this compound:

-

Polarity: The molecule possesses both polar and non-polar regions. The dichlorophenoxy group is largely non-polar and hydrophobic, while the N,N-dimethylacetamide group introduces a significant polar character due to the carbonyl (C=O) group and the nitrogen atom. The presence of the electronegative chlorine atoms on the phenyl ring also contributes to the overall electronic distribution.

-

Hydrogen Bonding: The carbonyl oxygen of the acetamide group can act as a hydrogen bond acceptor.[4] However, the N,N-disubstitution means it lacks a hydrogen bond donor in the amide group itself. This is a crucial distinction from primary or secondary amides.

Influence of Solvent Properties:

The choice of solvent is critical, and their properties will dictate the extent to which they can favorably interact with the solute. Key solvent characteristics to consider include:

-

Polarity: Polar solvents, particularly polar aprotic solvents, are expected to be effective at solvating the polar acetamide portion of the molecule.

-

Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors will interact favorably with the carbonyl oxygen of the solute. Protic solvents (e.g., alcohols) can engage in hydrogen bonding, while aprotic solvents (e.g., acetone, ethyl acetate) lack this ability.

-

Dielectric Constant: A higher dielectric constant of a solvent can better stabilize charged or highly polar species, which can influence the dissolution process.

Based on this analysis, a qualitative prediction of solubility in various classes of organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | Strong dipole-dipole interactions with the polar acetamide group. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Hydrogen bonding between the solvent's hydroxyl group and the solute's carbonyl oxygen. The non-polar dichlorophenoxy group may limit solubility compared to polar aprotic solvents. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The non-polar part of the solute will interact favorably, but the polar acetamide group will be poorly solvated, limiting overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Similarities in polarity and the potential for weak interactions with the chlorinated phenyl ring. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination remains the gold standard for obtaining accurate solubility data. The following section outlines a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent of choice. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

The Shake-Flask Method: A Robust Approach

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5] It involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the supernatant.

Diagram 1: Experimental Workflow for the Shake-Flask Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Detailed Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a series of glass vials.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath. Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant no longer increases.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

Gravimetric Method: A Complementary Approach

For solvents in which the compound is highly soluble, or as a confirmatory method, the gravimetric method can be employed. This involves preparing a saturated solution, taking a known volume of the filtered supernatant, evaporating the solvent, and weighing the residual solid.

Diagram 2: Logical Relationship of Factors Influencing Solubility

Caption: Interplay of solute and solvent properties determining solubility.

Conclusion: A Pathway to Understanding and Application

While specific quantitative solubility data for this compound in the public domain is limited, this guide provides a robust framework for its theoretical prediction and experimental determination. By understanding the interplay of its molecular structure with the properties of various organic solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocols provided herein offer a validated pathway to generating high-quality, reliable solubility data, which is indispensable for advancing pharmaceutical research and development.

References

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. [Link]

-

2,6-Dichlorophenoxyacetic acid | C8H6Cl2O3 | CID 11332. PubChem - NIH. [Link]

-

Studies of Hydrogen Bonding between N, N Dimethyl acetamide and Primary Alcohols. ResearchGate. [Link]

Sources

Stability of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide at Room Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and scientific considerations for assessing the stability of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide at room temperature. As a Senior Application Scientist, the following sections synthesize established principles of chemical stability with actionable, field-proven protocols to ensure the generation of robust and reliable data for regulatory and research purposes.

Introduction: The Criticality of Stability Assessment

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. For this compound, a molecule possessing both an ether linkage and a tertiary amide functional group, a thorough understanding of its degradation profile at ambient conditions is paramount. This guide will delineate the potential degradation pathways, outline a comprehensive stability testing program, and detail the analytical methodologies required to ensure the integrity of the compound.

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. These predictions are foundational to designing a robust stability-indicating analytical method.

Hydrolysis

The amide linkage in this compound is a primary site for potential hydrolytic degradation. While N,N-disubstituted amides are generally more resistant to hydrolysis than primary or secondary amides, degradation can occur under acidic or basic conditions, and even neutral aqueous environments over extended periods.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water, leading to the formation of 2-(2,6-dichlorophenoxy)acetic acid and dimethylamine.[1][2]

-

Base-Catalyzed Hydrolysis: Although generally resistant to bases, under forcing conditions, hydroxide ion can attack the carbonyl carbon, yielding the same degradation products.[1][2]

Oxidation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The N,N-dimethylacetamide moiety is susceptible to oxidation, which can lead to the formation of various byproducts.[3][4][5] The ether linkage and the aromatic ring are also potential sites for oxidative attack.

-

N-Dealkylation: Oxidation can lead to the removal of one or both methyl groups from the nitrogen atom.

-

Oxidation of the Dichlorophenoxy Ring: The aromatic ring can undergo oxidation, potentially leading to hydroxylated or ring-opened products.

Photodegradation

The dichlorophenoxy moiety suggests potential susceptibility to photodegradation. Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. Furthermore, the phenoxyacetic acid structure is known to be susceptible to photodegradation.[6][7][8][9]

The following diagram illustrates the potential degradation pathways:

Caption: Predicted degradation pathways for this compound.

Experimental Design for Stability Assessment at Room Temperature

A comprehensive stability study should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[10][11][12][13] This involves both long-term stability testing under intended storage conditions and forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[14][15][16][17] The following conditions are recommended:

| Stress Condition | Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Solid-state at 80°C for 48 hours. |

| Photostability | Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). |

Long-Term Stability Study

The long-term stability study provides data on the degradation of the substance under the recommended storage conditions.

| Study | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, and 36 months.[10][18] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, and 6 months.[10][18] |

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended primary technique.

RP-HPLC Method Development

The goal is to develop a method that separates the parent compound from all potential degradation products.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (to be determined by UV scan). |

| Column Temperature | 30°C |

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the stability testing workflow:

Caption: A typical workflow for assessing the stability of a drug substance.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise tabular format. The table should include the percentage of the parent compound remaining, the levels of any specified and unspecified degradation products, and the total impurities at each time point and storage condition.

Table 1: Example of Long-Term Stability Data Summary

| Timepoint (Months) | Storage Condition | Assay (% Label Claim) | Individual Impurity (%) | Total Impurities (%) |

| 0 | - | 99.8 | <0.05 | 0.15 |

| 3 | 25°C/60%RH | 99.7 | <0.05 | 0.18 |

| 6 | 25°C/60%RH | 99.6 | 0.06 (DP1) | 0.22 |

| 12 | 25°C/60%RH | 99.4 | 0.08 (DP1) | 0.28 |

| 3 | 40°C/75%RH | 99.2 | 0.10 (DP1) | 0.35 |

| 6 | 40°C/75%RH | 98.5 | 0.15 (DP1) | 0.55 |

DP1 refers to a specific, identified degradation product.

The results from the stability studies will be used to establish a retest period or shelf life for this compound, during which it is expected to remain within its approved specifications when stored under the defined conditions.

Conclusion

The stability of this compound at room temperature is a critical parameter that must be thoroughly evaluated. This in-depth technical guide has outlined the key considerations, from predicting potential degradation pathways to designing and executing a comprehensive stability testing program in accordance with regulatory expectations. By following these scientifically sound principles and methodologies, researchers and drug development professionals can generate the robust data necessary to ensure the quality, safety, and efficacy of this compound.

References

-

Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Derivatives. ResearchGate. Available at: [Link]

- Process for the purification of N,N-dimethylacetamide. Google Patents.

-

Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. ResearchGate. Available at: [Link]

-

A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. Available at: [Link]

-

Dimethylacetamide. Wikipedia. Available at: [Link]

-

Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives. Royal Society of Chemistry. Available at: [Link]

-

Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

-

Results of forced degradation studies. ResearchGate. Available at: [Link]

-

stability indicating analytical method development and validation of acetazolamide by using reverse. International Journal of Novel Research and Development. Available at: [Link]

-

Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. MDPI. Available at: [Link]

-

N,N-Dimethylacetamide. Nano-Tera. Available at: [Link]

-

Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. IWA Publishing. Available at: [Link]

-

Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. PubMed. Available at: [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

-

New insights into the treatment of real N,N-dimethylacetamide contaminated wastewater using a membrane bioreactor and its membrane fouling implications. National Institutes of Health. Available at: [Link]

-

Enhanced Photocatalytic Degradation of Herbicide 2,4-Dichlorophenoxyacetic Acid Using Sulfated CeO2. MDPI. Available at: [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Available at: [Link]

-

New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Mechanistic insight into oxidized N, N -dimethylacetamide as a source of formaldehyde related derivatives. Royal Society of Chemistry. Available at: [Link]

-

Fluorescent Caged Compounds of 2,4-Dichlorophenoxyacetic Acid (2,4-D): Photorelease Technology for Controlled Release of 2,4-D. ResearchGate. Available at: [Link]

-

Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

N,N−Dimethylacetamide. American Chemical Society. Available at: [Link]

-

Validated Stability-Indicating Derivative Spectrophotometry and Synchronous Fluorescence Spectroscopy Methods for the Determination of Dapoxetine. Walsh Medical Media. Available at: [Link]

-

2,4-Dichlorophenoxyacetic Acid. Centers for Disease Control and Prevention. Available at: [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. MDPI. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbio. Available at: [Link]

-

Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies. ProQuest. Available at: [Link]

Sources

- 1. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Mechanistic insight into oxidized N,N-dimethylacetamide as a source of formaldehyde related derivatives - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. iwaponline.com [iwaponline.com]

- 7. mdpi.com [mdpi.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag<sub>3</sub>PO<sub>4</sub>/TiO<sub>2</sub> nanoparticles under visible light: kinetic and thermodynamic studies - ProQuest [proquest.com]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. biomedres.us [biomedres.us]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide

This guide provides a detailed exploration of the molecular structure and conformational dynamics of 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. By integrating foundational chemical principles with advanced analytical and computational methodologies, we will construct a comprehensive understanding of this molecule's three-dimensional architecture and its implications for molecular interactions.

Introduction: The Significance of Molecular Structure and Conformation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For a potential drug candidate like this compound, a thorough understanding of its preferred spatial arrangement is paramount for predicting its binding affinity to biological targets, its metabolic stability, and its overall pharmacokinetic and pharmacodynamic profile.

This guide will deconstruct the structural features of this compound by examining its constituent fragments: the 2,6-dichlorophenoxy group and the N,N-dimethylacetamide moiety. We will leverage data from analogous compounds and theoretical principles to elucidate the key conformational parameters.

Key Structural Features and Conformational Considerations

The molecular structure of this compound presents several key areas of conformational interest that dictate its overall shape and potential for interaction.

-

The Amide Bond of the N,N-dimethylacetamide Moiety: A critical feature of the N,N-dimethylacetamide group is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond. Due to resonance, this bond exhibits partial double-bond character, leading to a planar arrangement of the atoms involved (O=C-N). This planarity results in two distinct N-methyl groups, one cis and one trans to the carbonyl oxygen, which are chemically non-equivalent. The energy barrier to rotation around this bond is significant enough to allow for the observation of distinct signals for the two methyl groups in NMR spectroscopy at room temperature.

-

The Ether Linkage: The C-O-C ether linkage between the dichlorophenyl ring and the acetamide group is a key flexible point in the molecule. The rotational freedom around the Phenyl-O and O-CH₂ bonds will determine the relative orientation of the aromatic ring and the acetamide side chain.

-

The 2,6-Dichloro Substitution Pattern: The presence of two chlorine atoms ortho to the ether linkage on the phenyl ring imposes significant steric hindrance. This steric clash will influence the preferred rotational conformation (dihedral angle) of the phenyl ring relative to the rest of the molecule, favoring a non-planar arrangement to minimize steric strain.

Elucidating the Molecular Conformation: A Multi-faceted Approach

To build a comprehensive model of the molecule's conformation, we will integrate insights from experimental techniques applied to analogous structures and modern computational chemistry methods.

Insights from X-ray Crystallography of Analogous Structures

While a crystal structure for this compound is not publicly available, we can draw valuable inferences from the crystal structure of the closely related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide[1]. The key takeaway from this analogous structure is the near-perpendicular orientation of the substituted phenyl ring relative to the plane of the acetamide group. This conformation is a direct consequence of the steric hindrance imposed by the ortho-substituents on the phenyl ring. We can confidently extrapolate that the 2,6-dichloro substitution in our target molecule will enforce a similar twisted conformation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the solution-state conformation of molecules.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the two N-methyl groups are expected to appear as two distinct singlets, confirming the restricted rotation around the C-N amide bond. The chemical shift difference between these two signals can provide information about the local electronic environment and, indirectly, about the conformation. The protons of the dichlorophenyl ring will exhibit a characteristic splitting pattern, and the methylene protons of the acetamide moiety will appear as a singlet.

-

¹³C NMR: Similarly, the ¹³C NMR spectrum will show distinct signals for the two N-methyl carbons.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Advanced 2D NMR techniques, such as ROESY or NOESY, could be employed to probe through-space interactions between protons. For instance, observing NOEs between the N-methyl protons and the methylene protons or the aromatic protons would provide direct evidence for their spatial proximity and help to define the preferred solution-state conformation.

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1650-1680 cm⁻¹. The position of this band can be sensitive to the local electronic and steric environment.

Computational Modeling and Conformational Analysis

In the absence of direct experimental data for the target molecule, computational chemistry offers a robust pathway to predict its three-dimensional structure and conformational preferences.

Density Functional Theory (DFT) calculations can be employed to perform a conformational search and identify the lowest energy conformers of the molecule. By systematically rotating the key dihedral angles (e.g., Ar-O-CH₂ and O-CH₂-C=O), a potential energy surface can be generated, revealing the most stable conformations. These calculations would likely confirm that the most stable conformer exhibits a twisted orientation of the dichlorophenyl ring relative to the acetamide group to alleviate steric hindrance from the ortho-chlorine atoms.

Molecular Dynamics (MD) Simulations can provide insights into the dynamic behavior of the molecule in a simulated physiological environment (e.g., in water). MD simulations on phenoxyacetamide derivatives have been successfully used to study their interactions with biological targets, demonstrating the utility of this approach in understanding the conformational landscape of this class of compounds[2].

Proposed Synthesis

A plausible and efficient synthesis of this compound would involve the Williamson ether synthesis. This would entail the reaction of 2,6-dichlorophenol with 2-chloro-N,N-dimethylacetamide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an appropriate polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Experimental Protocols

Protocol 1: Synthesis of this compound

-

To a solution of 2,6-dichlorophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-chloro-N,N-dimethylacetamide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Protocol 2: Conformational Analysis using NMR Spectroscopy

-

Dissolve a sample of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum to identify the chemical shifts and multiplicities of all protons.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

-

Perform a 2D ROESY or NOESY experiment to identify through-space correlations between protons, which will provide insights into the solution-state conformation.

-

Variable temperature (VT) NMR studies can be conducted to determine the energy barrier for rotation around the C-N amide bond by observing the coalescence of the two N-methyl signals at elevated temperatures.

Protocol 3: Computational Modeling with Density Functional Theory (DFT)

-

Construct the 3D structure of this compound using a molecular modeling software package.

-

Perform an initial geometry optimization using a lower level of theory (e.g., a molecular mechanics force field).

-

Conduct a systematic conformational search by rotating the key dihedral angles.

-

Perform full geometry optimization and frequency calculations on the identified low-energy conformers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

-

The relative energies of the conformers will indicate the most stable structures.

Data Presentation

Table 1: Predicted Key Conformational Parameters for this compound

| Parameter | Predicted Value/Range | Method of Determination |

| C-N Amide Bond Length | ~1.33 Å | DFT Calculations |

| C=O Bond Length | ~1.23 Å | DFT Calculations |

| N-CH₃ Bond Lengths | ~1.46 Å | DFT Calculations |

| C-N-C Bond Angle (amide) | ~118° | DFT Calculations |

| Ar-O-CH₂ Dihedral Angle | Highly variable | Conformational Analysis |

| O-CH₂-C=O Dihedral Angle | Highly variable | Conformational Analysis |

| Phenyl Ring to Amide Plane | ~70-90° | Analogy to Crystal Structures & DFT |

Visualization of Key Concepts

Diagram 1: Key Rotatable Bonds

Caption: Integrated workflow for molecular structure elucidation.

Conclusion

The molecular structure and conformation of this compound are governed by a balance of electronic and steric factors. The partial double-bond character of the amide C-N bond results in a planar amide group with restricted rotation, while steric hindrance from the 2,6-dichloro substituents on the phenyl ring forces a non-planar, twisted conformation relative to the acetamide moiety. A comprehensive understanding of these structural features, achieved through a combination of deductive reasoning from analogous structures, spectroscopic analysis, and computational modeling, is essential for the rational design and development of new therapeutic agents.

References

-

Zhang, L., et al. (2016). Identification of Phenoxyacetamide Derivatives as Novel DOT1L Inhibitors via Docking Screening and Molecular Dynamics Simulation. Journal of Molecular Graphics and Modelling, 68, 18-27. [Link]

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2024). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Retrieved from [Link]

- Google Patents. (n.d.). US20110082316A1 - Method for the production of n,n-dimethylacetamide (dmac).

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

-

ResearchGate. (2016). Structure and 1H NMR spectra of N,N-dimethylacetamide at 22.5 °C in.... Retrieved from [Link]

-

Purdue University. (n.d.). Kenttämaa Labs: Computational Research. Retrieved from [Link]

-

INEOS Oxford Institute. (n.d.). Computational chemistry for drug development. Retrieved from [Link]

-

PubChem. (n.d.). N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;(2S). National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N,N-Dimethylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2004). Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Retrieved from [Link]

-

Shimadzu. (n.d.). Monitoring Dimethylacetamide in Complex Water Matrix Using GC-MS/MS (MRM). Retrieved from [Link]

-

PubMed. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Retrieved from [Link]

Sources

Spectroscopic Data for 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(2,6-dichlorophenoxy)-N,N-dimethylacetamide, a compound of interest in drug development and chemical research. The absence of readily available experimental spectra for this specific molecule necessitates a predictive approach, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a scientifically rigorous forecast of the expected spectral characteristics, alongside detailed experimental protocols for data acquisition.

Introduction to this compound

This compound is a small molecule featuring a dichlorinated aromatic ring linked via an ether bond to an N,N-dimethylacetamide moiety. The structural combination of a halogenated phenoxy group and a tertiary amide suggests potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized batches of this compound. This guide will deconstruct the molecule's structure to predict its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetamide side chain, and the methyl protons of the N,N-dimethyl group.

-

Aromatic Protons (H-3, H-4, H-5): The 2,6-dichloro substitution pattern will create symmetry in the phenyl ring. The protons at positions 3 and 5 are chemically equivalent, as are the protons at position 4. The electron-withdrawing nature of the chlorine atoms and the ether oxygen will deshield these protons, causing them to appear in the downfield region of the spectrum. The H-4 proton is expected to be a triplet due to coupling with the two equivalent H-3/H-5 protons. The H-3/H-5 protons will appear as a doublet, coupling with the H-4 proton.

-

Methylene Protons (H-7): The two protons of the methylene group adjacent to the ether oxygen and the carbonyl group will be deshielded by both electron-withdrawing groups. They are expected to appear as a singlet since there are no adjacent protons to couple with.

-

N,N-dimethyl Protons (H-9, H-10): The two methyl groups attached to the nitrogen atom are chemically equivalent and will therefore appear as a single sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.20 - 7.40 | Triplet (t) | 1H |

| H-3, H-5 | 7.00 - 7.20 | Doublet (d) | 2H |

| H-7 | 4.80 - 5.00 | Singlet (s) | 2H |

| H-9, H-10 | 2.90 - 3.10 | Singlet (s) | 6H |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Aromatic Carbons (C-1 to C-6): The carbon atom bearing the ether linkage (C-1) and the carbons bearing the chlorine atoms (C-2, C-6) will be significantly downfield. The remaining aromatic carbons (C-3, C-4, C-5) will appear at slightly more upfield positions.

-

Carbonyl Carbon (C-8): The carbonyl carbon of the amide group is highly deshielded and will appear at the lowest field in the spectrum.

-

Methylene Carbon (C-7): The methylene carbon will be influenced by the adjacent ether oxygen and carbonyl group, placing it in the midfield region.

-

N,N-dimethyl Carbons (C-9, C-10): The two methyl carbons are equivalent and will appear at the most upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-8 (C=O) | 168 - 172 |

| C-1 | 150 - 155 |

| C-2, C-6 | 130 - 135 |

| C-4 | 128 - 132 |

| C-3, C-5 | 125 - 129 |

| C-7 | 65 - 70 |

| C-9, C-10 | 35 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 1650 - 1680 | Strong | Tertiary Amide | C=O Stretch[1] |

| 1250 and 1040 | Strong | Aryl Alkyl Ether | C-O Stretch[2][3][4][5] |

| 1450 - 1500 | Medium | Aromatic Ring | C=C Stretch |

| 1000 - 1100 | Strong | Aryl Halide | C-Cl Stretch |

| 2850 - 3000 | Medium | Alkyl | C-H Stretch |

The most prominent peak in the IR spectrum is expected to be the strong C=O stretch of the tertiary amide.[1] The presence of two strong bands for the C-O stretch of the aryl alkyl ether is also a key diagnostic feature.[2][3][4][5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound.[6][7][8][9][10]

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₁₀H₁₁Cl₂NO₂) is 248.11 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2, M+4) with an approximate ratio of 9:6:1, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

Major Fragmentation Pathways: Fragmentation is expected to occur at the weakest bonds. Plausible fragmentation pathways include:

-

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the N,N-dimethyl group.

-

Cleavage of the ether bond, resulting in fragments corresponding to the 2,6-dichlorophenoxy cation and the N,N-dimethylacetamide radical, or vice versa.

-

Loss of a chlorine atom.

-

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 247/249/251 | [M]⁺ (Molecular Ion) |

| 161/163 | [Cl₂C₆H₃O]⁺ |

| 86 | [CH₂CON(CH₃)₂]⁺ |

| 72 | [CON(CH₃)₂]⁺ |

| 44 | [N(CH₃)₂]⁺ |

Experimental Protocols

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation available.

NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[11]

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.[12]

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set a wider spectral width compared to ¹H NMR.

-

Acquire the spectrum for a longer duration or with a higher number of scans due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

FT-IR Data Acquisition

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Identify and label the major absorption peaks.

-

EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.[10]

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][9]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizations

Caption: Experimental workflows for NMR, FT-IR, and MS analysis.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound, based on established principles of chemical spectroscopy. The provided data tables, interpretations, and experimental protocols offer a solid foundation for researchers working with this compound, enabling them to anticipate spectral features and design appropriate analytical methodologies for its characterization. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural elucidation of the target molecule.

References

-

University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

St. Paul's Cathedral Mission College, Department of Chemistry. INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 12). Ether Infrared spectra. Retrieved from [Link]

-

Bitesize Bio. (2022, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

Emory University, Department of Chemistry. Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

Intertek. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

-

OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Química Organica.org. IR spectrum: Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Wikipedia. Electron ionization. Retrieved from [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Mettler Toledo. 4 Guidelines For FTIR PAT. Retrieved from [Link]

-

University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

-

Nano-Safety. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. IR spectrum: Ethers [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. commons.ggc.edu [commons.ggc.edu]

Unlocking the Therapeutic Potential of Dichlorophenoxy Acetamide Derivatives: A Technical Guide for Researchers

Foreword: A Molecule of Many Faces

The dichlorophenoxy acetamide scaffold, a seemingly simple chemical motif, has proven to be a remarkably versatile backbone for the development of a diverse array of biologically active compounds. From its origins in agricultural applications to its emerging potential in human therapeutics, this chemical class continues to be a fertile ground for discovery. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and mechanistic underpinnings of dichlorophenoxy acetamide derivatives. Our exploration will be grounded in field-proven insights and supported by a robust framework of scientific literature, aiming to empower your own research endeavors in this exciting field.

I. The Chemical Core: Synthesis of Dichlorophenoxy Acetamide Derivatives

The synthetic accessibility of the dichlorophenoxy acetamide core is a key driver of its widespread investigation. The general synthetic strategy involves the coupling of a dichlorophenoxy acetic acid moiety with a variety of amine-containing building blocks. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

A common and effective method for the synthesis of N-substituted-2-(2,4-dichlorophenoxy)acetamides is the acylation of a primary or secondary amine with 2,4-dichlorophenoxyacetyl chloride. The acid chloride is typically prepared by reacting 2,4-dichlorophenoxyacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: General Synthesis of N-substituted-2-(2,4-dichlorophenoxy)acetamides

Step 1: Synthesis of 2,4-Dichlorophenoxyacetyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dichlorophenoxyacetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Slowly add thionyl chloride (1.2 - 2.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,4-dichlorophenoxyacetyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with the Desired Amine

-

Dissolve the desired primary or secondary amine (1.0 - 1.2 eq) and a base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the amine solution in an ice bath (0 °C).

-

Slowly add a solution of the crude 2,4-dichlorophenoxyacetyl chloride in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted-2-(2,4-dichlorophenoxy)acetamide derivative.[1]

II. A Spectrum of Biological Activities: From Weeds to Wellness

The dichlorophenoxy acetamide scaffold has been shown to exhibit a remarkable range of biological activities, highlighting its potential in both agriculture and medicine. This section will delve into the key activities, their underlying mechanisms, and the experimental protocols used for their evaluation.

A. Herbicidal Activity: The Auxin Mimicry Paradigm

The most well-established biological activity of dichlorophenoxyacetic acid (2,4-D) and its derivatives is their herbicidal effect, particularly against broadleaf weeds.[2] This activity stems from their ability to act as synthetic auxins, a class of plant hormones that regulate growth and development.[2]

Mechanism of Action:

Dichlorophenoxy acetamide derivatives mimic the natural plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, these synthetic auxins overwhelm the plant's hormonal regulatory systems, leading to uncontrolled and disorganized cell division and elongation. This ultimately results in tissue damage, disruption of transport processes, and plant death. The selectivity for broadleaf weeds over grasses is attributed to differences in their ability to metabolize and transport these synthetic auxins.[2]

Caption: Auxin mimicry mechanism of dichlorophenoxy acetamide herbicides.

Experimental Protocol: Seedling Growth Inhibition Assay

This bioassay provides a quantitative measure of the herbicidal activity of a compound.

-

Preparation of Test Solutions: Prepare a stock solution of the dichlorophenoxy acetamide derivative in a suitable solvent (e.g., acetone or DMSO). Make a series of dilutions in distilled water containing a small amount of surfactant (e.g., Tween 20) to achieve the desired test concentrations.

-

Seed Germination: Place seeds of a target weed species (e.g., Arabidopsis thaliana or a relevant agricultural weed) on filter paper in petri dishes.

-

Treatment Application: Add a defined volume of each test solution to the respective petri dishes, ensuring the filter paper is saturated. A control group should be treated with the solvent and surfactant solution only.

-

Incubation: Place the petri dishes in a controlled environment (e.g., a growth chamber with controlled light, temperature, and humidity) for 7-14 days.

-

Data Collection: After the incubation period, measure the root and shoot length of the seedlings.

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) using a dose-response curve.

| Compound | Target Weed | EC₅₀ (mg/L) | Reference |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | A. arvensis | 55.3 | [3] |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | A. arvensis | 62.1 | [3] |

| Acetochlor (Standard) | A. arvensis | 45.2 | [3] |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide | L. temulentum | 75.8 | [3] |

| 2-chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide | L. temulentum | 83.4 | [3] |

| Acetochlor (Standard) | L. temulentum | 60.7 | [3] |

B. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Several dichlorophenoxy acetamide derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][4]

Mechanism of Action:

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by COX enzymes (COX-1 and COX-2). COX-2 is inducibly expressed at sites of inflammation and is a major target for anti-inflammatory drugs. Dichlorophenoxy acetamide derivatives can selectively inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[1]

Caption: Inhibition of the COX-2 pathway by dichlorophenoxy acetamide derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This colorimetric assay measures the peroxidase activity of COX-2.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and a solution of arachidonic acid.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the purified COX-2 enzyme. Add the dichlorophenoxy acetamide derivative at various concentrations. Include a control with no inhibitor and a blank with no enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid and TMPD solutions.

-

Absorbance Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).[5]

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 1k | >100 | 3.45 | >29 | [4] |

| Compound 1m | >100 | 4.12 | >24 | [4] |

| Indomethacin (Standard) | 0.23 | 0.48 | 0.47 | [4] |

| Celecoxib (Standard) | 9.4 | 0.08 | 117.5 | [6] |

| Compound VIIa | 19.5 | 0.29 | 67.2 | [5] |

C. Antimicrobial Activity: Disrupting Bacterial Viability

Certain dichlorophenoxy acetamide derivatives have shown promising activity against a range of pathogenic bacteria.

Mechanism of Action:

The precise mechanism of antimicrobial action for many dichlorophenoxy acetamide derivatives is still under investigation. However, some studies suggest that these compounds may target the bacterial cell membrane, leading to its disruption and subsequent cell death. This can involve the dissipation of the membrane potential, which is crucial for various cellular processes.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacterial strain in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the dichlorophenoxy acetamide derivative in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

| Compound | Bacterial Strain | MIC (µM) | Reference |

| DCAP analogue 10 | F. tularensis | 10 (MIC₉₀) | [7] |

| DCAP analogue 10 | B. anthracis | 5 (MIC₉₀) | [7] |

| DCAP analogue 11 | F. tularensis | 10 (MIC₉₀) | [7] |

| DCAP analogue 11 | B. anthracis | 10 (MIC₉₀) | [7] |

| DCAP analogue 12 | S. aureus | 5 | [7] |

| Ampicillin (Standard) | E. coli | 10 | [7] |

| Ampicillin (Standard) | S. aureus | 1 | [7] |

D. Anticonvulsant Activity: Modulating Neuronal Excitability

A growing body of evidence suggests that certain dichlorophenoxy acetamide derivatives possess anticonvulsant properties, making them potential candidates for the treatment of epilepsy.[8][9]

Mechanism of Action:

The anticonvulsant mechanism of these derivatives is thought to involve the modulation of GABAergic neurotransmission.[8] GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effects of GABA at the GABA-A receptor, these compounds can reduce neuronal excitability and suppress seizure activity.[8][10]

Caption: GABA-A receptor modulation by dichlorophenoxy acetamide derivatives.

Experimental Protocol: Maximal Electroshock (MES) Seizure Model

This model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.

-

Animal Preparation: Use adult male mice or rats.

-

Compound Administration: Administer the dichlorophenoxy acetamide derivative intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group should receive the vehicle only.

-

Induction of Seizure: After a predetermined time for drug absorption, induce a seizure by applying a brief electrical stimulus through corneal or ear-clip electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

-

Data Analysis: Calculate the percentage of protected animals at each dose and determine the ED₅₀ value (the dose that protects 50% of the animals from the tonic hindlimb extension).

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |

| Amide Derivative A | Mice | MES | 35.2 | [11] |

| Phenytoin (Standard) | Mice | MES | 9.5 | [11] |

| Amide Derivative C | Rats | MES | 25.8 | [11] |

| Carbamazepine (Standard) | Rats | MES | 12.3 | [11] |

| FPL 13950 | Mice | MES | Good oral efficacy | [12] |

III. Future Directions and Concluding Remarks

The dichlorophenoxy acetamide scaffold represents a privileged structure in medicinal chemistry and agrochemical research. The diverse biological activities, coupled with the relative ease of synthesis and modification, make it an attractive starting point for the development of novel therapeutic and crop protection agents.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic exploration of the chemical space around the dichlorophenoxy acetamide core will be crucial for optimizing potency and selectivity for specific biological targets.[13][14][15][16][17]

-

Mechanism of Action Elucidation: Further studies are needed to fully understand the molecular targets and signaling pathways involved in the antimicrobial and anticonvulsant activities of these derivatives.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and toxicological profiles.

IV. References

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Summary of in vitro COX inhibition assays. IC 50 values reflect the mean ± standard. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Membrane-Targeting DCAP Analogues with Broad-Spectrum Antibiotic Activity against Pathogenic Bacteria. (2018). ACS Infectious Diseases. Retrieved January 20, 2026, from [Link]

-

Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of anticonvulsant action spectrum in vivo and in silico. (2022). PubMed. Retrieved January 20, 2026, from [Link]

-

Novel N-phenyl dichloroacetamide derivatives as anticancer reagents: design, synthesis and biological evaluation. (2010). PubMed. Retrieved January 20, 2026, from [Link]

-

Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A selective σ1 receptor ligand with antinociceptive effect. (2016). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. (2022). ScienceRise: Pharmaceutical Science. Retrieved January 20, 2026, from [Link]

-

MIC values and zone of inhibition obtained for the synthesized compound and reference antibiotics against the pathogenic microbes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Molecule position of 2,4-dichlorophenoxyacetic acid (a) and... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (2000). Proceedings of the National Academy of Sciences. Retrieved January 20, 2026, from [Link]

-

Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2023). PubMed Central. Retrieved January 20, 2026, from [Link]

-

In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

2,4-Dichlorophenoxyacetic Acid as a Differential Herbicide. (n.d.). Researcher.Life. Retrieved January 20, 2026, from [Link]

-

Development of quantitative structure-activity relationships and its application in rational drug design. (2006). PubMed. Retrieved January 20, 2026, from [Link]

-

Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. (1995). PubMed. Retrieved January 20, 2026, from [Link]

-

Quantitative Structure-Activity Relationship (QSAR): A Review. (n.d.). IJNRD. Retrieved January 20, 2026, from [Link]

-

Novel 2,4-dichlorophenoxy acetic acid substituted thiazolidin-4-ones as anti-inflammatory agents: Design, synthesis and biological screening. (2017). PubMed. Retrieved January 20, 2026, from [Link]

-

Quantitative Structure Activity Relationship in Drug Design: An Overview. (2019). ScienceForecast Publications. Retrieved January 20, 2026, from [Link]

-

Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. (2009). PubMed. Retrieved January 20, 2026, from [Link]

-

Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. (2011). PubMed. Retrieved January 20, 2026, from [Link]

-

-

quantitative structure activity relationship(qsar). (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]

-

-

(PDF) Identification of Bithionol, Dichlorophen, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 20, 2026, from [Link]

-

Phenolics as GABAA Receptor Ligands: An Updated Review. (2022). MDPI. Retrieved January 20, 2026, from [Link]

-

Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (2004). PubMed. Retrieved January 20, 2026, from [Link]

-

Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

-

Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. (2016). PubMed Central. Retrieved January 20, 2026, from [Link]

-

DICLOFENAC: A Review on Its Synthesis, Mechanism of Action, Pharmacokinetics, Prospect and Environmental Impact. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

(PDF) A review on formulations and applications of 2, 4-Dichlorophenoxyacetic acid and its future perspectives. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Predicted log(ED 50 ) vs. actual log(ED 50 ) for 32 α-substituted acetamido-N-benzylacetamide derivatives. Predicted log(ED 50 ) = (–0.434)Wmean + (0.738)rIac + (–7.36)qCC + (0.520)qαtotal + (0.285)Hdα + (0.163)ClogP 2 + (–0.272)Haα + 4.60 (R adj 2 = 0.77; cross-validated q 2 = 0.63, three PLSR components).. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Function and modulation of δ-containing GABAA receptors. (2009). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

GABA A Receptor Subtype-Selectivity of Novel Bicuculline Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Flavonoid modulation of GABAA receptors. (2004). PubMed Central. Retrieved January 20, 2026, from [Link]

-

ED 50 values for reversing PTZ-induced behaviors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-